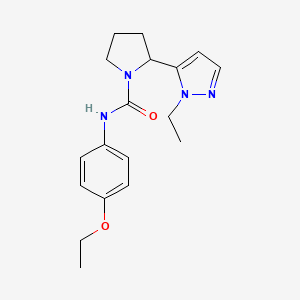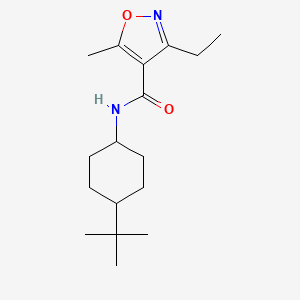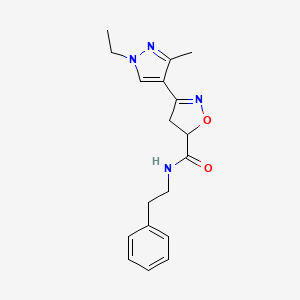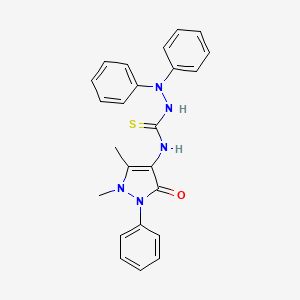
N-(4-ethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug design, and pharmacology.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) enzyme activity, which plays a crucial role in the regulation of inflammation and pain. This compound has been shown to selectively inhibit COX-2 activity, while sparing the activity of COX-1, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to possess antitumor activity in vitro and in vivo, indicating its potential use in cancer therapy. Moreover, this compound has been found to be well-tolerated and safe in animal studies, suggesting its potential use in clinical trials.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-ethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide is its selective inhibition of COX-2 activity, which makes it a promising candidate for the treatment of various inflammatory diseases without causing adverse effects on the stomach lining. However, one of the limitations of this compound is its poor solubility in water, which makes it challenging to administer in vivo. Moreover, further studies are needed to determine the optimal dosage and administration route of this compound for clinical use.
Future Directions
For the research on N-(4-ethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide include the optimization of its synthesis method to obtain higher yields and purity, the development of novel formulations to improve its solubility and bioavailability, and the evaluation of its efficacy and safety in clinical trials. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential applications in other fields such as neuropharmacology and immunology.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug design, and pharmacology. Its selective inhibition of COX-2 activity makes it a promising candidate for the treatment of various inflammatory diseases without causing adverse effects on the stomach lining. However, further studies are needed to optimize its synthesis method, improve its solubility and bioavailability, and evaluate its efficacy and safety in clinical trials.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide involves the reaction of 4-ethoxyaniline with ethyl 2-(1-ethyl-1H-pyrazol-5-yl)acetate to form the intermediate product, which is then reacted with pyrrolidine-1-carboxylic acid to yield the final product. The synthesis method has been optimized to obtain high yields and purity of this compound, making it suitable for various applications.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been found to exhibit significant anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases. Furthermore, this compound has also been shown to possess antitumor activity, indicating its potential use in cancer therapy.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-ethylpyrazol-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-22-17(11-12-19-22)16-6-5-13-21(16)18(23)20-14-7-9-15(10-8-14)24-4-2/h7-12,16H,3-6,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTUUOABRGRPFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2CCCN2C(=O)NC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4877345.png)
![methyl 5-methyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4877349.png)

![N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4877355.png)
![3-phenyl-7-(2-phenylethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B4877374.png)
![2-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4877380.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-4-ylmethyl)amine hydrochloride](/img/structure/B4877385.png)

![2-[5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4877387.png)

![2-[(4-methoxyphenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4877409.png)

![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4877433.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4877435.png)
